Cas no 2138070-73-0 (tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate)

tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-1154250
- 2138070-73-0
- tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate
-
- インチ: 1S/C18H29N3O2/c1-12-7-8-15-14(10-12)16(20-19-15)13-6-5-9-21(11-13)17(22)23-18(2,3)4/h12-13H,5-11H2,1-4H3,(H,19,20)
- InChIKey: DEXHCFNGQQNBSB-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCCC(C1)C1C2=C(CCC(C)C2)NN=1)=O
計算された属性
- せいみつぶんしりょう: 319.22597718g/mol
- どういたいしつりょう: 319.22597718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 58.2Ų
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154250-10.0g |
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate |
2138070-73-0 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1154250-0.05g |
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate |
2138070-73-0 | 0.05g |
$612.0 | 2023-06-09 | ||
Enamine | EN300-1154250-5.0g |
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate |
2138070-73-0 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1154250-0.1g |
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate |
2138070-73-0 | 0.1g |
$640.0 | 2023-06-09 | ||
Enamine | EN300-1154250-0.25g |
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate |
2138070-73-0 | 0.25g |
$670.0 | 2023-06-09 | ||
Enamine | EN300-1154250-0.5g |
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate |
2138070-73-0 | 0.5g |
$699.0 | 2023-06-09 | ||
Enamine | EN300-1154250-1.0g |
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate |
2138070-73-0 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1154250-2.5g |
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate |
2138070-73-0 | 2.5g |
$1428.0 | 2023-06-09 |
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylateに関する追加情報
tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate, identified by the CAS number 2138070-73-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a piperidine ring system with an indazole moiety. The indazole group is further substituted with a methyl group and a tert-butyl ester functional group. These structural features contribute to its diverse chemical properties and reactivity.
Recent studies have highlighted the importance of indazole derivatives in drug discovery. The indazole ring system is known for its ability to act as a scaffold for various bioactive compounds. In the case of tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate, the indazole moiety is partially hydrogenated, forming a tetrahydroindazole structure. This modification enhances the compound's stability and bioavailability, making it a promising candidate for therapeutic applications.
The piperidine ring in this compound plays a crucial role in its pharmacological activity. Piperidine derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds and interact with various biological targets. The tert-butyl ester group further enhances the lipophilicity of the molecule, which is essential for its absorption and distribution within biological systems.
Recent research has focused on the synthesis and characterization of this compound. One study published in 2023 explored the use of microwave-assisted synthesis to optimize the production of tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate. This method significantly reduced reaction time while maintaining high yields and purity. The study also investigated the compound's thermal stability and spectroscopic properties using advanced analytical techniques such as NMR and IR spectroscopy.
In terms of pharmacological activity, this compound has shown potential as a modulator of G-protein coupled receptors (GPCRs). GPCRs are critical targets in drug development due to their involvement in numerous physiological processes. The ability of this compound to interact with GPCRs suggests its potential application in treating conditions such as hypertension, inflammation, and neurodegenerative diseases.
Additionally, recent studies have explored the anti-cancer properties of this compound. In vitro experiments demonstrated that tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate exhibits cytotoxic effects against various cancer cell lines. The mechanism of action involves inhibition of key enzymes involved in cell proliferation and apoptosis regulation.
The synthesis of this compound involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to improve efficiency and scalability. For instance, the use of palladium catalysts in coupling reactions has been shown to enhance yield and purity.
In conclusion, tert-butyl 3-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)piperidine-1-carboxylate represents a significant advancement in organic chemistry and drug discovery. Its unique structure and diverse biological activities make it a valuable tool for researchers in academia and industry alike.
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